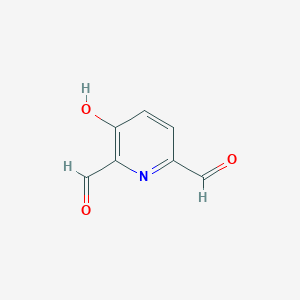

3-Hydroxypyridine-2,6-dicarbaldehyde

Número de catálogo B043942

Peso molecular: 151.12 g/mol

Clave InChI: RBRAVFVNKSGQEZ-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US05373093

Procedure details

3-Hydroxy-pyridine (23.8 g, 0.25 mol) and solid sodium hydroxide (NaOH, 10.0 g, 0.25 mol) are dissolved in water (100 mL) and the solution is heated to 90° C. To this hot stirred solution, a 37% aqueous solution of formaldehyde (85mL) is added dropwise over a period of eight (8) hours. After the addition of formaldehyde is completed, the mixture is stirred at 90° C. for an additional 90 minutes. Heating is then discontinued and the mixture is chilled at 0° C., neutralized by the addition of 15 mL of acetic acid (CH3COOH), and evaporated to dryness in a rotary evaporator under reduced pressure. The residue is taken up in 200 mL of dimethylformamide, filtered to remove any undissolved solid which is discarded, and acidified by the addition of concentrated aqueous hydrochloric acid (25 mL). The acidified solution is evaporated to dryness in a rotary evaporator under reduced pressure and the residue is dissolved in methanol (150 mL), clarified with activated charcoal, and filtered. The resulting clear solution is again evaporated to dryness in a rotary evaporator under reduced pressure. Recrystallization of the oily residue, first from n-propanol and then from methanol-acetone, yields the desired product (yields, 35%) as a cream-colored solid, m.p. 144° C, having the correct analytical and spectral (IR and NMR) properties.

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

( 8 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Yield

35%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[OH-:8].[Na+].[CH2:10]=O.[C:12]([OH:15])(=O)C>O>[OH:1][C:2]1[C:3]([CH:12]=[O:15])=[N:4][C:5]([CH:10]=[O:8])=[CH:6][CH:7]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

23.8 g

|

|

Type

|

reactant

|

|

Smiles

|

OC=1C=NC=CC1

|

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

85 mL

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

[Compound]

|

Name

|

( 8 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Four

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred at 90° C. for an additional 90 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture is chilled at 0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness in a rotary evaporator under reduced pressure

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any undissolved solid which

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

acidified by the addition of concentrated aqueous hydrochloric acid (25 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The acidified solution is evaporated to dryness in a rotary evaporator under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue is dissolved in methanol (150 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting clear solution is again evaporated to dryness in a rotary evaporator under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization of the oily residue

|

Outcomes

Product

Details

Reaction Time |

90 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C(=NC(=CC1)C=O)C=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 35% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |